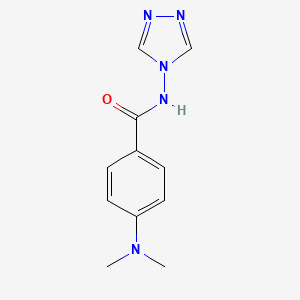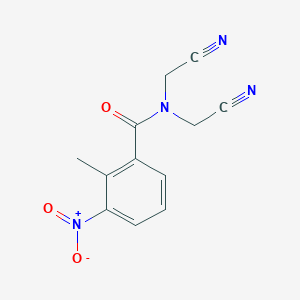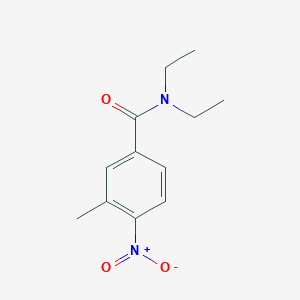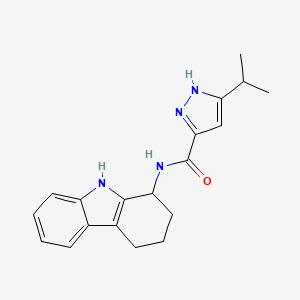
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzoic acid, is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-(dimethylamino)benzamide.
Introduction of the Triazole Ring: The benzamide intermediate is then subjected to a cyclization reaction with hydrazine and formic acid to introduce the 1,2,4-triazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the para position relative to the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Industry
In industry, this compound can be used as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes, leading to the desired biological effects, such as the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-(dimethylamino)-N-(1H-1,2,3-triazol-4-yl)benzamide: Similar structure but with a 1,2,3-triazole ring.
4-(dimethylamino)-N-(4H-1,2,4-triazol-3-yl)benzamide: Similar structure but with the triazole ring attached at a different position.
Uniqueness
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, potentially leading to unique biological effects.
特性
CAS番号 |
355808-95-6 |
|---|---|
分子式 |
C11H13N5O |
分子量 |
231.25 g/mol |
IUPAC名 |
4-(dimethylamino)-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-15(2)10-5-3-9(4-6-10)11(17)14-16-7-12-13-8-16/h3-8H,1-2H3,(H,14,17) |
InChIキー |
ZZBGQZXXHMKPFA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11024974.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11024993.png)

![N-[3-(dimethylamino)propyl]pentanamide](/img/structure/B11025000.png)
![7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11025005.png)
![4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide](/img/structure/B11025011.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11025013.png)

![Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate](/img/structure/B11025017.png)


